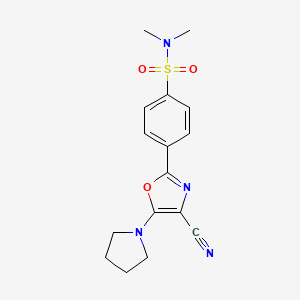![molecular formula C21H23Cl2NO3S B2507068 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone CAS No. 1797965-89-9](/img/structure/B2507068.png)
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C21H23Cl2NO3S and its molecular weight is 440.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase (5-LO), which is involved in the synthesis of proinflammatory lipid mediators called leukotrienes . This inhibition occurs through binding interactions with the enzyme, leading to a reduction in leukotriene production. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.
Cellular Effects
The effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules involved in inflammation, such as cytokines and chemokines . This modulation can lead to changes in gene expression patterns, affecting the production of proteins involved in inflammatory responses. Furthermore, the compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone involves its binding interactions with specific biomolecules. By binding to the active site of 5-lipoxygenase, the compound inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of proinflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on 5-lipoxygenase for extended periods . Long-term exposure to the compound may lead to degradation and reduced efficacy. Additionally, the compound’s effects on cellular function may vary over time, with potential long-term impacts on gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting 5-lipoxygenase activity and reducing leukotriene production . Higher doses may lead to toxic or adverse effects, such as liver toxicity or immune system suppression. It is important to determine the optimal dosage range to achieve therapeutic effects while minimizing potential side effects.
Metabolic Pathways
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone is involved in various metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into different metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling molecules and enzymes. The subcellular localization of the compound can impact its efficacy and specificity in modulating cellular processes.
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[4-(3,4-dichlorophenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO3S/c1-21(2,3)28(26,27)17-10-11-24(13-17)20(25)15-6-4-14(5-7-15)16-8-9-18(22)19(23)12-16/h4-9,12,17H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFHYLTQWSJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2506988.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)

![N-(3-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2506995.png)


![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2507000.png)


![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide](/img/structure/B2507006.png)

